molecular formula C10H14N2OS B2658345 N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide CAS No. 541521-61-3

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B2658345
CAS No.: 541521-61-3
M. Wt: 210.3
InChI Key: CQQOAZQAGVSFLZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a synthetic organic compound characterized by a thiazole ring substituted with a methyl group at the 4-position and linked via an amide bond to a cyclopentane carboxamide moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a common pharmacophore in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding. The cyclopentane group introduces conformational rigidity and moderate lipophilicity, which may influence bioavailability and target binding.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-7-6-14-10(11-7)12-9(13)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQOAZQAGVSFLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has demonstrated significant antimicrobial properties against various bacterial strains. Preliminary studies indicate its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. It appears to modulate key biological pathways involved in cancer progression, particularly through the inhibition of specific enzymes linked to tumor growth and metastasis. The thiazole moiety is believed to enhance its interaction with cellular targets, thereby increasing efficacy .

Mechanism of Action

The primary mechanism involves the interaction with specific biological receptors and enzymes. For instance, studies suggest that this compound may influence glucose metabolism by modulating glucokinase activity, which is crucial for glycolysis. This interaction could have implications for metabolic disorders such as diabetes and obesity.

Material Science

Synthesis of Novel Materials

The compound serves as a versatile building block in synthesizing more complex materials. Its unique structure allows for modifications that can lead to materials with tailored properties for applications in drug delivery systems and nanotechnology.

Nanoparticle Formulations

In the realm of drug delivery, this compound can be incorporated into nanoparticle formulations to enhance the bioavailability and targeted delivery of therapeutic agents. Studies have shown that when combined with lipid-based nanoparticles, it can improve pharmacokinetics and reduce systemic toxicity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Antimicrobial Efficacy Study Evaluated against multiple bacterial strainsShowed significant inhibition rates compared to standard antibiotics
Cancer Cell Line Study Assessed cytotoxic effects on various cancer cell linesIndicated a dose-dependent response with IC50 values in the low micromolar range
Drug Delivery System Development Incorporated into lipid nanoparticlesEnhanced cellular uptake and prolonged circulation time in vivo

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or modulating receptor activity. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Structural and Functional Analog: TASP0415914

Compound Name : N-{5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}acetamide
Key Features :

  • Core Structure : 4-methylthiazol-2-yl linked to an acetamide group.
  • Substituents: A 1,2,4-oxadiazole ring substituted with a 3-hydroxypiperidine group. Biological Activity: Acts as a potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor, with IC₅₀ values in the nanomolar range, making it a candidate for inflammatory diseases . Comparison:
  • The oxadiazole ring in TASP0415914 enhances π-π stacking interactions with enzyme targets, whereas the cyclopentane in the target compound may prioritize hydrophobic interactions.

Antiviral Analog: Pritelivir

Compound Name: N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide Key Features:

  • Core Structure : 4-methylthiazol-2-yl with a sulfonamide group and a pyridinylphenyl-acetamide side chain.
    Biological Activity : Exhibits strong anti-herpes simplex virus (HSV) activity by inhibiting viral helicase-primase, with clinical efficacy in reducing viral shedding .
    Comparison :
  • The sulfonamide group in Pritelivir improves water solubility and bioavailability compared to the cyclopentane carboxamide in the target compound.
  • The pyridinylphenyl moiety in Pritelivir enables π-stacking with viral enzymes, a feature absent in the simpler cyclopentane group of the target compound.

Cyclopropane-Based Analog: Compound 74

Compound Name : 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide
Key Features :

  • Core Structure: Thiazol-2-yl linked to a cyclopropane carboxamide and additional aryl/pyrrolidine substituents. Comparison:
  • The benzo[d][1,3]dioxol-5-yl group in Compound 74 may enhance blood-brain barrier penetration, whereas the unsubstituted cyclopentane in the target compound could limit this property.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Target Activity/Application
N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide 224.3 (calculated) Cyclopentane carboxamide Hypothetical kinase/antiviral Unknown (structural inference)
TASP0415914 ~438.4 (calculated) 1,2,4-oxadiazole, 3-hydroxypiperidine PI3Kγ Anti-inflammatory
Pritelivir ~454.5 (calculated) Sulfonamide, pyridinylphenyl HSV helicase-primase Antiviral (herpes)
Compound 74 ~570.6 (calculated) Cyclopropane, benzo[d][1,3]dioxol-5-yl Kinase (inferred) Under investigation

Research Findings and Implications

  • Substituent Impact : The replacement of the thiazole-linked amide group with heterocycles (e.g., oxadiazole in TASP0415914) or aryl systems (e.g., pyridinylphenyl in Pritelivir) significantly alters target selectivity and potency. The cyclopentane group in the target compound may offer a balance between lipophilicity and conformational flexibility.
  • Therapeutic Potential: While Pritelivir’s sulfonamide and pyridinyl groups optimize antiviral activity, the target compound’s cyclopentane carboxamide could be tailored for kinase inhibition or anti-inflammatory applications through further derivatization.
  • Synthetic Considerations : The synthesis of such analogs often employs carbodiimide-mediated amide coupling (as seen in Compound 74 ), suggesting feasible routes for modifying the target compound.

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and associated biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a cyclopentanecarboxamide structure with a 4-methyl-1,3-thiazole moiety. The thiazole ring is known for its ability to interact with various biological targets, enhancing the compound's pharmacological properties.

Compound Name Structure Features Unique Aspects
This compoundContains a methyl group on the thiazolePotential for diverse biological interactions

This compound exhibits several mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory and cancer pathways. For example, it may act as an inhibitor of p38 MAP kinase, which plays a critical role in cytokine production and cellular stress responses .
  • Receptor Modulation : It can modulate the activity of various receptors, potentially acting as an antagonist or agonist depending on the target. This modulation can influence cellular signaling pathways that are crucial for maintaining homeostasis and responding to external stimuli.
  • Antioxidant Activity : The compound also demonstrates antioxidant properties, which can protect cells from oxidative stress and contribute to its anticancer effects by preventing DNA damage .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including human acute promyelocytic leukemia (HL-60) and cervical adenocarcinoma (HeLa) cells. Treatment with this compound has been associated with increased apoptosis through activation of caspases involved in both intrinsic and extrinsic apoptotic pathways .
  • Mechanistic Insights : The compound's ability to induce cell cycle arrest and modulate miRNA expression related to tumorigenesis further underscores its potential as an anticancer agent .

Antimicrobial Activity

The thiazole moiety contributes to antimicrobial properties by interacting with microbial enzymes and disrupting essential cellular processes. This aspect is particularly relevant in the context of antibiotic resistance, where novel compounds are needed to combat resistant strains.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cytotoxicity : A study demonstrated that this compound significantly reduced cell viability in HeLa cells at concentrations as low as 10 µM, with IC50 values indicating potent activity against cancerous cells .
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

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